molecular formula C10H11BrO B2980491 2-Bromo-2',6'-dimethylacetophenone CAS No. 2633-42-3

2-Bromo-2',6'-dimethylacetophenone

Cat. No. B2980491
CAS RN: 2633-42-3
M. Wt: 227.101
InChI Key: YSICJHNHYWMNBM-UHFFFAOYSA-N
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Description

2-Bromo-2',6'-dimethylacetophenone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is commonly used as a reagent in organic synthesis. The compound has been found to have various applications in scientific research, including as a starting material for the synthesis of other compounds and as a reagent in chemical reactions.

Scientific Research Applications

Synthesis of Complex Molecules

2-Bromo-2',6'-dimethylacetophenone serves as a key intermediate in the synthesis of various complex molecules. For instance, its derivatives have been synthesized for their potent antioxidant properties (Balaydın et al., 2010). These synthesized bromophenols have shown effective antioxidant power, suggesting potential applications in combating oxidative stress-related diseases.

Development of Pharmaceutical Intermediates

The compound has been used in the preparation of non-steroidal anti-inflammatory agents, highlighting its importance in pharmaceutical chemistry (Wei-Ming Xu & Hong-Qiang He, 2010). This showcases its role in developing drugs that can help manage inflammation and pain, crucial for conditions like arthritis.

Biological Activity Studies

Research on the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products, has been conducted, indicating the potential therapeutic applications of derivatives in treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012). This highlights the compound's relevance in exploring new treatments for various diseases.

Environmental and Green Chemistry

The synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been optimized to reduce toxicological risks, demonstrating an interest in developing safer, environmentally friendly synthetic routes (Wei-Ming Xu & Hong-Qiang He, 2010). This aligns with the growing need for green chemistry practices in pharmaceutical manufacturing.

properties

IUPAC Name

2-bromo-1-(2,6-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSICJHNHYWMNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2633-42-3
Record name 2-bromo-1-(2,6-dimethylphenyl)ethan-1-one
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